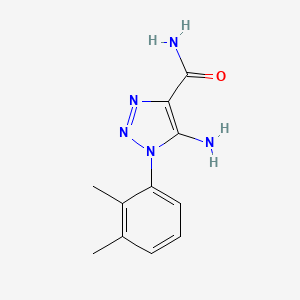

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, dihydro derivatives, and various substituted triazoles, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is its potential as an anticancer agent. Studies have shown that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound displayed high percent growth inhibition (PGI) against several human cancer cell lines such as OVCAR-8 and NCI-H40 .

Mechanism of Action

The mechanism underlying the anticancer activity often involves the induction of apoptosis in cancer cells. In vitro studies indicated that triazole derivatives can increase caspase activity and induce morphological changes associated with apoptosis in cell lines such as HCT-116 and HeLa . These findings suggest that the compound could serve as a lead structure for developing new anticancer drugs.

Antifungal Properties

Additionally, triazole compounds are known for their antifungal properties. Research has shown that derivatives with similar structures to this compound exhibit effectiveness against various fungal strains. For example, certain triazole derivatives have shown higher efficacy than fluconazole against Candida albicans with minimal inhibitory concentration (MIC) values as low as 25 µg/mL .

Agricultural Applications

Pesticidal Activity

Triazoles are also recognized for their use in agriculture as fungicides. The structural features of this compound may confer similar protective properties against plant pathogens. Research has indicated that triazole-based compounds can inhibit the growth of various phytopathogenic fungi .

Materials Science

Polymer Chemistry

In materials science, triazoles are being explored for their potential use in polymer chemistry. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. For instance, polymers containing triazole rings have been synthesized to improve their resistance to thermal degradation and oxidative stress .

Data Summary

| Application Area | Activity | Cell Lines / Organisms | Key Findings |

|---|---|---|---|

| Medicinal Chemistry | Anticancer | OVCAR-8, NCI-H40 | Significant PGI observed |

| Induction of Apoptosis | HCT-116, HeLa | Increased caspase activity | |

| Antifungal | Candida albicans | MIC ≤ 25 µg/mL | |

| Agricultural Science | Pesticidal Activity | Various phytopathogenic fungi | Effective growth inhibition |

| Materials Science | Polymer Chemistry | N/A | Enhanced thermal stability |

Case Studies

Case Study 1: Anticancer Evaluation

A detailed investigation into the anticancer properties of a series of triazole derivatives revealed that compounds similar to this compound exhibited IC50 values below 50 µM against multiple cancer cell lines. The study utilized both experimental and computational methods to assess the binding affinity of these compounds to target proteins involved in cancer progression .

Case Study 2: Agricultural Efficacy

In a field trial assessing the efficacy of triazole-based fungicides on crops susceptible to fungal infections, it was found that formulations containing triazoles significantly reduced disease incidence compared to untreated controls. This study highlighted the potential for using such compounds in integrated pest management strategies .

Mécanisme D'action

The mechanism of action of 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile

- 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxamide

- 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,4-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has a unique triazole ring structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound for medicinal chemistry research .

Activité Biologique

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several methods, including the Buchwald-Hartwig cross-coupling reaction and azide-nitrile cycloaddition. These methods allow for the efficient formation of triazole derivatives with high yields and purity. The compound can be synthesized by reacting appropriate aryl halides with 5-amino-1H-1,2,3-triazole under palladium catalysis conditions .

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Antitumor Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antiproliferative effects on cancer cell lines. For instance, compounds similar to 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole have shown IC50 values ranging from 0.13 µM to 83.9 µM against various tumor cells such as HeLa and HT-29 . The structure-activity relationship (SAR) suggests that the presence of specific substituents on the triazole ring enhances cytotoxicity.

Antiviral and Antifungal Properties

Triazole derivatives are known for their antiviral and antifungal properties. The presence of the triazole moiety contributes to the inhibition of fungal growth and viral replication. In particular, compounds with similar structures have been reported to exhibit effective inhibition against pathogens like Candida albicans and various strains of viruses .

The mechanisms underlying the biological activities of these compounds often involve interference with cellular processes such as DNA replication and protein synthesis. For example, some triazoles act as inhibitors of key enzymes in metabolic pathways crucial for cancer cell survival .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

- Antitumor Efficacy : A study evaluated a series of triazole-containing compounds against MRC-5 (non-tumor) and various tumor cell lines. The results demonstrated a dose-dependent inhibition of cell growth in tumor cells while sparing non-tumor cells .

- Antifungal Activity : In another investigation focusing on antifungal properties, a derivative similar to 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole was tested against multiple fungal strains. The compound exhibited significant antifungal activity with an IC50 value lower than standard antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key aspects include:

| Substituent | Effect on Activity |

|---|---|

| Methyl groups | Increase lipophilicity and activity |

| Electron-withdrawing groups | Enhance binding affinity to targets |

| Aromatic rings | Improve stability and solubility |

The presence of methyl groups at positions 2 and 3 on the phenyl ring has been linked to increased potency against various biological targets .

Propriétés

IUPAC Name |

5-amino-1-(2,3-dimethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-6-4-3-5-8(7(6)2)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNDZDAHGSLSQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(N=N2)C(=O)N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.